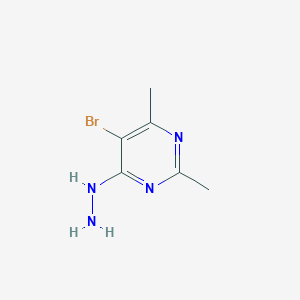

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H9BrN4 and a molecular weight of 217.07 . It is used in various chemical reactions and has potential applications in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic ring with two nitrogen atoms. The ring is substituted at the 5th position by a bromine atom, at the 4th position by a hydrazinyl group, and at the 2nd and 6th positions by methyl groups .Physical and Chemical Properties Analysis

This compound has a molecular weight of 217.07 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved resources.Aplicaciones Científicas De Investigación

DNA Photocleavage Activity

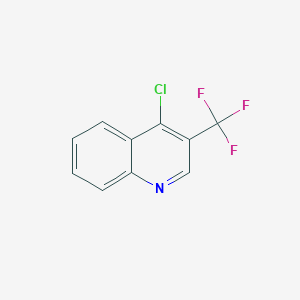

5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine and its derivatives have been studied for their DNA photocleavage activity. A study synthesized and characterized hydrazones containing quinoline and pyrimidine rings, which demonstrated significant DNA photocleavage potential. Compounds with bromo and thio groups displayed noteworthy activity in this domain, highlighting the potential of this compound in biochemical research and therapeutic applications related to DNA interaction (Sharma et al., 2014).

Cocrystal Design

In the realm of crystallography and material science, this compound has been utilized in designing cocrystals involving carboxylic acids. These cocrystals exhibit intricate hydrogen bonding and molecular interaction patterns, offering insights into molecular assembly and potential applications in materials science (Rajam et al., 2018).

Antiviral Activity

The compound and its variants have demonstrated antiviral properties, particularly against the Hepatitis B virus (HBV). The synthesis of novel N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives showed moderate to high activities against HBV, signifying its potential in antiviral drug development (El‐Sayed et al., 2009).

Heterocyclic Synthesis

The compound is also prominent in the synthesis of heterocyclic compounds. Studies have shown its utility in synthesizing various thienopyrimidines with potential biological interest, opening avenues in medicinal chemistry and drug design (Madkour et al., 2009).

Formation of Thiadiazine Derivatives

This compound has been used to synthesize thiadiazine derivatives, showcasing its versatility in producing compounds with potential pharmacological applications (Rahimizadeh et al., 2007).

Propiedades

IUPAC Name |

(5-bromo-2,6-dimethylpyrimidin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4/c1-3-5(7)6(11-8)10-4(2)9-3/h8H2,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMXYJBYKMOFGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)